

Mass spectrometry of 4-Azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Azaspiro[2.5]octan-5-one

Cat. No.: B1365178

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometric Analysis of **4-Azaspiro[2.5]octan-5-one**

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to the unique three-dimensional and conformationally rigid structures they impart to molecules.^[1] **4-Azaspiro[2.5]octan-5-one**, a molecule featuring a cyclopropane ring fused to a piperidinone (a γ -lactam), represents a novel chemical entity with potential applications in the synthesis of more complex bioactive compounds.^{[2][3]} The unambiguous characterization of such compounds is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for providing definitive molecular weight confirmation and structural elucidation through fragmentation analysis.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of **4-Azaspiro[2.5]octan-5-one**. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring that the described protocols are robust and self-validating. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the MS analysis of novel spirocyclic lactams.

Foundational Molecular Properties

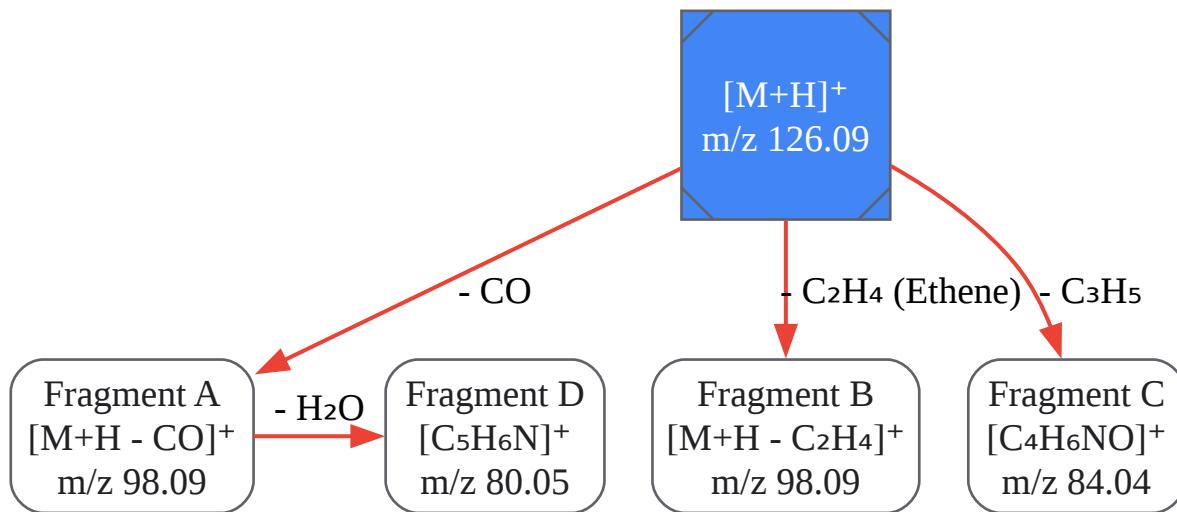
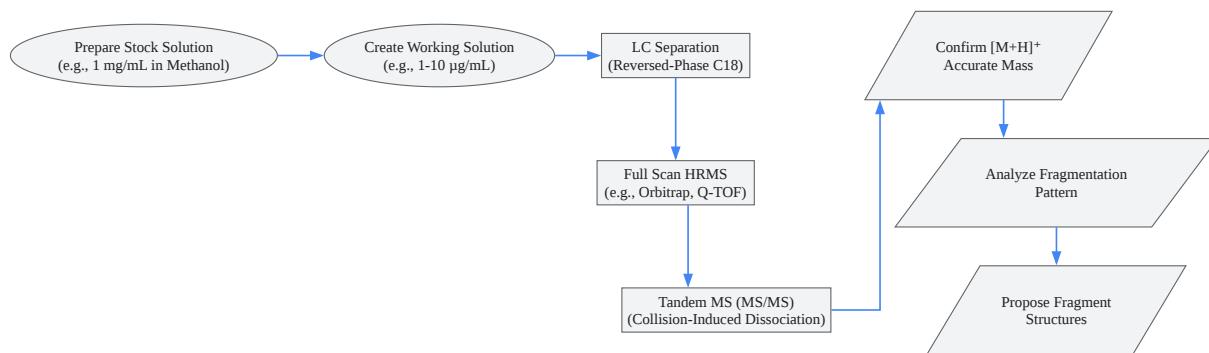
Before any analysis, it is critical to establish the theoretical foundation of the target molecule. This data informs instrument setup and data interpretation.

- Molecular Formula: C₇H₁₁NO[4]
- Average Molecular Weight: 125.168 g/mol
- Monoisotopic Mass: 125.08406 Da[4]

The presence of a single nitrogen atom dictates that the molecule will have an odd nominal molecular weight, adhering to the "Nitrogen Rule." This is a primary check during spectral interpretation.

Table 1: Predicted Ion Adducts for High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The following table lists the predicted accurate masses for common adducts of **4-Azaspiro[2.5]octan-5-one**, which are critical for initial compound identification.



Adduct Ion	Molecular Formula	Predicted m/z (Da)
[M+H] ⁺	C ₇ H ₁₂ NO ⁺	126.09134
[M+Na] ⁺	C ₇ H ₁₁ NNaO ⁺	148.07328
[M+K] ⁺	C ₇ H ₁₁ KNO ⁺	164.04722
[M+NH ₄] ⁺	C ₇ H ₁₅ N ₂ O ⁺	143.11788
[M-H] ⁻	C ₇ H ₁₀ NO ⁻	124.07678

Data sourced from PubChem predictions.[4]

Proposed Analytical Workflow

A systematic approach is crucial for the successful analysis of a novel compound. The following workflow outlines a logical progression from sample preparation to structural confirmation. The rationale for this workflow is to first confirm the presence and elemental composition of the

target molecule with high certainty (LC-HRMS) before proceeding to the more detailed structural investigation via tandem mass spectrometry (MS/MS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of the Spirocyclic γ -Lactam Core of the Ansalactams: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. PubChemLite - 4-azaspiro[2.5]octan-5-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Mass spectrometry of 4-Azaspiro[2.5]octan-5-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1365178#mass-spectrometry-of-4-azaspiro-2-5-octan-5-one\]](https://www.benchchem.com/product/b1365178#mass-spectrometry-of-4-azaspiro-2-5-octan-5-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com